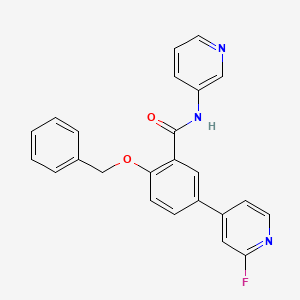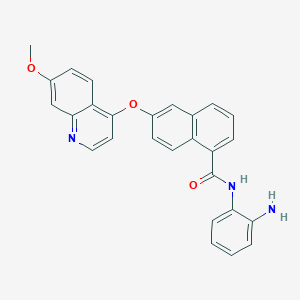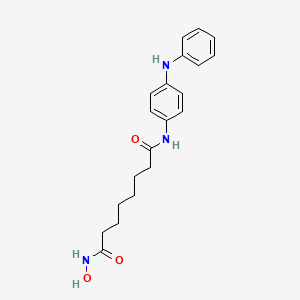
N-(4-anilinophenyl)-N'-hydroxyoctanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MHY219 is a novel HDAC inhibitor. MHY219 induces apoptosis via up-regulation of androgen receptor expression in human prostate cancer cells. MHY219 was shown to enhance the cytotoxicity on DU145 cells (IC50, 0.36 μM) when compared with LNCaP (IC50, 0.97 μM) and PC3 cells (IC50, 5.12 μM). MHY219 showed a potent inhibition of total HDAC activity when compared with SAHA. MHY219 increased histone H3 hyperacetylation and reduced the expression of class I HDACs (1, 2 and 3) in prostate cancer cells. MHY219 effectively increased the sub-G1 fraction of cells through p21 and p27 dependent pathways in DU145 cells. MHY219 significantly induced a G2/M phase arrest in DU145 and PC3 cells and arrested the cell cycle at G0/G1 phase in LNCaP cells. Furthermore, MHY219 effectively increased apoptosis in DU145 and LNCaP cells, but not PC3 cells, according to Annexin V/PI staining and Western blot analysis. These results indicate that MHY219 is a potent HDAC inhibitor that targets regulating multiple aspects of cancer cell death and might have preclinical value in human prostate cancer chemotherapy, warranting further investigation. (Biomed Pharmacother. 2013 Jun; 67(5):407-15.)
Applications De Recherche Scientifique
Synthesis and Cancer Research
- Synthesis and Prostate Cancer: The practical synthesis of N-hydroxy-N'-phenyloctanediamide, derived from suberanilic acid, showed potent inhibitory effects on the proliferation of AXC rat prostate cancer cells. This compound altered cell morphology to resemble nonmalignant cells (Stowell, Huot, & Van Voast, 1995).
- Anticancer Properties: A study on suberoylanilide hydroxamic acid (SAHA), a derivative of N-hydroxy-N'-phenyloctanediamide, indicated its potent histone deacetylase inhibitory activity. It showed significant antiproliferative effects on human prostate cancer cells, with enhanced effects when combined with other compounds (Gediya et al., 2005).
Bioconjugation Techniques
- Protein Modification: An oxidative coupling strategy was developed for the chemoselective modification of anilines, including N-(4-anilinophenyl)-N'-hydroxyoctanediamide derivatives, on protein substrates. This bioconjugation reaction was found to be highly specific and stable in various conditions, with potential applications in bioorthogonal coupling methods (Hooker, Esser‐Kahn, & Francis, 2006).
Analytical Applications
- Blood Analysis in Hypertension: The compound was used in a derivatization method for analyzing a new antihypertensive agent in human blood. This application highlights its utility in sensitive analytical methods for drug monitoring and pharmacokinetic studies (Shimada, Tanaka, Nambara, & Imai, 1984).
Chemical Synthesis Advancements
- Efficient Synthesis for Radiolabeling: An efficient synthesis method was developed for N-hydroxy-N-[4-3H]phenyloctanediamide, a compound used for radiolabeling in research. This method yielded high-purity and high-specific-activity compounds, valuable for biomedical research and diagnostics (Desai, Sidorov, Backer, & Amin, 2000).
Dual-Targeted Cancer Inhibition
- Cancer Cell Line Inhibition: A novel inhibitor targeting cyclin-dependent kinase 4/9 (CDK4/9) and histone deacetylase 1 (HDAC1), containing N-(4-anilinophenyl)-N'-hydroxyoctanediamide structure, showed significant antitumor efficacy. It effectively induced apoptosis in cancer cell lines and demonstrated promising potential as a cancer therapy drug (Li et al., 2018).
Propriétés
Numéro CAS |
1326750-61-1 |
|---|---|
Nom du produit |
N-(4-anilinophenyl)-N'-hydroxyoctanediamide |
Formule moléculaire |
C20H25N3O3 |
Poids moléculaire |
355.4308 |
Nom IUPAC |
N1-hydroxy-N8-(4-(phenylamino)phenyl)octanediamide |
InChI |
InChI=1S/C20H25N3O3/c24-19(10-6-1-2-7-11-20(25)23-26)22-18-14-12-17(13-15-18)21-16-8-4-3-5-9-16/h3-5,8-9,12-15,21,26H,1-2,6-7,10-11H2,(H,22,24)(H,23,25) |
Clé InChI |
FXKGVLUVYSWHHN-UHFFFAOYSA-N |
SMILES |
O=C(NO)CCCCCCC(NC1=CC=C(NC2=CC=CC=C2)C=C1)=O |
Apparence |
white solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MHY-219; MHY219; MHY 219. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




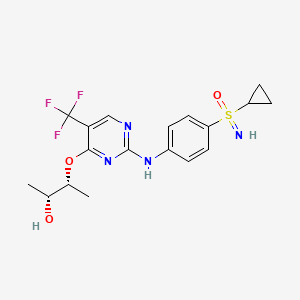

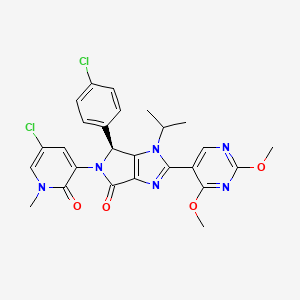
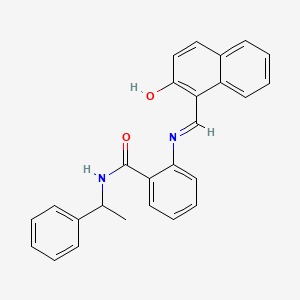

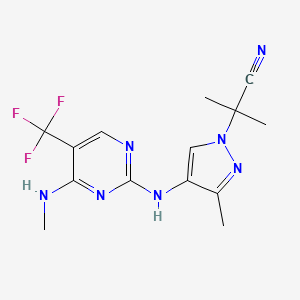
![[4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone](/img/structure/B612097.png)
